molecular formula C20H24N2O3 B5532244 1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine

1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine

Cat. No. B5532244
M. Wt: 340.4 g/mol
InChI Key: ZSBFKNLOJVAEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine, also known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic properties. MeOPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic effects of this compound in other fields of medicine, such as cardiology and gastroenterology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-methoxybenzylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential therapeutic properties in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor properties and can potentially be used as a chemotherapeutic agent. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects and can potentially be used to treat anxiety and depression.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)20(23)22-13-11-21(12-14-22)15-17-5-3-4-6-19(17)25-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBFKNLOJVAEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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